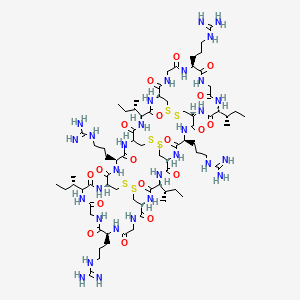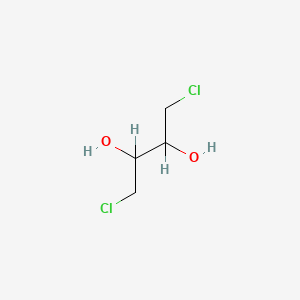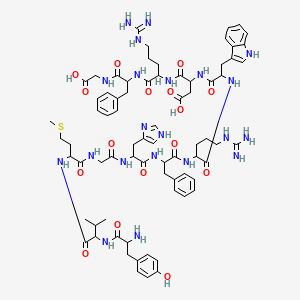
Aegineoside
Vue d'ensemble
Description
Aegineoside is a chemical compound with the molecular formula C26H30O12 . It is a neolignan, a type of organic compound formed by the joining of two phenylpropanoids .
Molecular Structure Analysis
The molecular structure of Aegineoside is quite complex, with a molecular weight of 534.5 g/mol . The compound includes several functional groups, including methoxy groups and hydroxyl groups . The exact 3D conformation of the molecule can be determined using techniques like X-ray crystallography .Applications De Recherche Scientifique
Molecular Structure and Properties
Aegineoside is a complex organic molecule with the molecular formula C26H30O12 . It has a molecular weight of 534.52 . The structure of Aegineoside was established by spectroscopic and chemical methods .
Source and Isolation
Aegineoside has been isolated from the whole plant of Aeginetia indica Linn. (Orobanchaceae) . This plant is known to be a parasitic plant .
Synthesis Analysis
The synthesis of complex organic molecules like Aegineoside involves a stereo-controlled route starting from a core component. The process includes steps such as Birch reduction, aminocyclization, and various coupling reactions to assemble the final product.
Molecular Structure Analysis
The molecular structure of Aegineoside can be determined using single-crystal X-ray diffraction. This technique allows for the elucidation of the unprecedented three-dimensional framework structures of the materials.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Aegineoside include a Birch reduction, aminocyclization, N-benzylation, and hydrogenation, among others. These reactions are carefully orchestrated to control the stereochemistry of the final product, which is essential for the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of Aegineoside include high thermal stability, as evidenced by thermogravimetric analysis (TGA) and powder X-ray diffraction (XRD). These properties are significant for the potential use of these materials in high-temperature applications.
Mécanisme D'action
Target of Action
Aegineoside is a natural product used for research related to life sciences
Biochemical Pathways
These effects can range from the activation or inhibition of enzymes to the modulation of cellular processes .
Pharmacokinetics
Understanding the pharmacokinetics of a compound is crucial as it impacts the bioavailability of the compound, which in turn influences its efficacy and safety .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other compounds can influence the action of a compound .
Propriétés
IUPAC Name |
(E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O12/c1-34-17-9-13(4-5-16(17)36-26-23(33)22(32)21(31)19(11-28)37-26)24-15(10-27)14-7-12(3-6-20(29)30)8-18(35-2)25(14)38-24/h3-9,15,19,21-24,26-28,31-33H,10-11H2,1-2H3,(H,29,30)/b6-3+/t15-,19-,21-,22+,23-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQYGUIBEIDPARU-IAJBZRFBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aegineoside | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![4-Aminobicyclo[2.2.2]octan-1-ol](/img/structure/B3029625.png)


